Dihydrexidine - 757161-85-6

Dihydrexidine

Catalog Number: EVT-10903240
CAS Number: 757161-85-6
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder.
Overview

Dihydrexidine, also referred to as dar 0100A, is a synthetic compound classified within the family of phenanthridines. It acts primarily as a selective agonist for the dopamine D1 receptor, which is significant in various neurological and psychiatric conditions. Dihydrexidine has been investigated for its potential therapeutic effects in treating disorders such as Parkinson's disease and cocaine-related disorders, highlighting its importance in pharmacological research .

Source and Classification

Dihydrexidine is derived from the structural modifications of phenanthridine derivatives. Its chemical formula is C17H17NO2C_{17}H_{17}NO_2, with a molecular weight of 267.33 g/mol . The compound has been classified under several databases, including the Human Metabolome Database and PubChem, which provide insights into its biological activities and potential applications .

Synthesis Analysis

Methods

The synthesis of dihydrexidine has been documented in various studies. Brewster et al. (1990) and Ghosh et al. (1996) outlined methods for producing this compound, typically involving multi-step organic synthesis techniques that include the formation of key intermediates followed by cyclization and functionalization steps to achieve the final structure .

Technical Details

The synthesis generally requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The process may involve the use of catalysts or specific reagents that facilitate the formation of the desired phenanthridine structure.

Molecular Structure Analysis

Structure

Dihydrexidine's molecular structure features a complex arrangement typical of phenanthridines, characterized by a fused ring system that contributes to its pharmacological properties. The specific stereochemistry and functional groups attached to the base structure are crucial for its interaction with dopamine receptors .

Data

The compound's three-dimensional conformation can be analyzed using computational chemistry tools, allowing researchers to predict its binding affinity and activity at the D1 receptor site. Such analyses are essential for understanding how structural variations can influence biological activity.

Chemical Reactions Analysis

Reactions

Dihydrexidine undergoes various chemical reactions typical of organic compounds, including oxidation and reduction processes that may modify its functional groups. These reactions are critical for understanding its metabolic pathways and potential interactions with other biological molecules.

Technical Details

Studies have shown that dihydrexidine can exhibit different reactivity depending on its environment, particularly in biological systems where it may interact with enzymes or other substrates. The detailed mechanisms of these reactions are often explored through kinetic studies and spectroscopic methods.

Mechanism of Action

Process

Dihydrexidine functions primarily as a full agonist at the dopamine D1 receptor, leading to increased intracellular signaling pathways associated with dopamine neurotransmission. This action is particularly relevant in conditions like Parkinson's disease, where dopaminergic signaling is impaired .

Data

Research indicates that dihydrexidine activates adenylate cyclase through D1 receptor signaling, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) within target cells. This mechanism underlies its therapeutic effects in enhancing motor function in parkinsonian models .

Physical and Chemical Properties Analysis

Physical Properties

Dihydrexidine is typically presented as a solid at room temperature with specific melting points and solubility characteristics that vary based on purity and formulation. Its stability under various environmental conditions is also a key consideration for storage and application.

Chemical Properties

The chemical properties of dihydrexidine include its reactivity with nucleophiles and electrophiles, which can be influenced by the presence of functional groups in its structure. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .

Applications

Dihydrexidine has been explored for various scientific uses, particularly in pharmacology related to neurological disorders. Its role as a dopamine D1 receptor agonist makes it a candidate for:

  • Parkinson's Disease Treatment: Enhancing motor function in patients where conventional therapies may be inadequate.
  • Cocaine-Related Disorders: Investigating potential therapeutic effects on addiction pathways.
  • Schizotypal Personality Disorder: Exploring its effects on dopaminergic signaling related to psychotic symptoms .
Historical Development and Significance in Dopamine Receptor Pharmacology

Emergence as the First Full Dopamine D1 Receptor Agonist

Dihydrexidine (DAR-0100) was synthesized in the late 1980s as a phenanthridine-based compound designed to overcome the pharmacological limitations of earlier dopamine receptor ligands. It represented a breakthrough as the first potent and selective full agonist at the dopamine D1 receptor (D1R), with binding studies demonstrating a high affinity (Ki = 1.8 nM) for D1 receptors in rat striatal membranes and near-complete displacement of the selective D1 antagonist [³H]SCH 23390 [1] [8]. Functionally, Dihydrexidine stimulated cyclic AMP production in cell lines expressing D1 receptors with an efficacy (Emax) 80–100% greater than dopamine and significantly superior to the prototypical partial agonist SKF 38393 [1] [4]. This full intrinsic activity was pivotal because earlier compounds could not fully activate D1-mediated signaling cascades, limiting their utility in probing D1 receptor physiology.

Table 1: Pharmacological Profile of Dihydrexidine

ParameterValue/PropertySignificance
Receptor TargetDopamine D1/D5 receptorsFirst full agonist at D1-class receptors
Binding Affinity (Ki)1.8 nM (rat striatum)~10-fold selectivity over D2 receptors
cAMP Stimulation (Emax)80–100% > dopamineValidates full intrinsic efficacy
Functional SelectivityBiased for Gαs over Gαolf couplingCortex-selective signaling potential

Overcoming Limitations of Partial Agonists (e.g., SKF 38393)

Prior to Dihydrexidine, research relied on benzazepine derivatives like SKF 38393, which acted as a low-efficacy partial agonist (30–40% efficacy relative to dopamine) [1] [4]. This limitation obscured understanding of D1 receptor function:

  • Behavioral Models: SKF 38393 failed to induce robust rotational behavior in 6-OHDA-lesioned rats or antiparkinsonian effects in MPTP-treated primates, suggesting D1 agonism was therapeutically irrelevant. Dihydrexidine reversed these deficits, confirming D1 receptors as viable targets [1] [5].
  • Molecular Signaling: Unlike partial agonists, Dihydrexidine fully activated cAMP/protein kinase A (PKA) pathways and regulated downstream effectors like NMDA receptor trafficking and HCN channel gating, essential for synaptic plasticity and cognition [2] [4].
  • Functional Selectivity: Dihydrexidine exhibited biased agonism, fully engaging Gαs in cortical neurons but only partially activating Gαolf in striatal neurons. This bias arose from differential interactions with the Gα subunit αN-helix, enabling region-specific signaling [9] [4].

Table 2: Dihydrexidine vs. SKF 38393 in Key Assays

AssaySKF 38393Dihydrexidine
Receptor EfficacyPartial agonist (30–40% Emax)Full agonist (80–100% Emax)
cAMP AccumulationSubmaximal responseDopamine-level response
Antiparkinsonian ActivityInconsistent/weak effectsRobust reversal in primate models
Gα Subunit BiasNot characterizedGαs-biased over Gαolf

Paradigm Shift in Dopaminergic Therapeutic Target Exploration

Dihydrexidine’s efficacy rewrote dopamine pharmacology and therapeutic development:

  • D1 Receptor Validation: In MPTP-treated primates, Dihydrexidine restored motor function, proving that selective D1 agonism alone could alleviate parkinsonism. This countered the prevailing dogma that D2 receptor activation was solely responsible for motor control [1] [5].
  • Cognitive Enhancement: Dihydrexidine improved working memory in catecholamine-depleted monkeys and increased prefrontal perfusion in schizophrenia patients. This highlighted D1 receptors as regulators of cognition, spurring research into D1 agonists for schizophrenia-related cognitive deficits [2] [6] [8].
  • Targeted Drug Design: Its phenanthridine scaffold inspired non-catechol agonists (e.g., PF-06412562) with improved pharmacokinetics. Additionally, its Gαs bias demonstrated that functionally selective ligands could achieve brain-region-specific effects (e.g., cortical activation without striatal side effects) [9] [10].
  • Therapeutic Expansion: Early successes motivated clinical exploration beyond Parkinson’s disease, including schizophrenia, addiction, and depression. This shifted industry focus from D2-centric compounds to D1-selective agents [3] [6].

Properties

CAS Number

757161-85-6

Product Name

Dihydrexidine

IUPAC Name

(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1

InChI Key

BGOQGUHWXBGXJW-YOEHRIQHSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.